Cas no 6902-91-6 (Germacrone)
Germacrone Chemical and Physical Properties
Names and Identifiers
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- (3E,7E)-3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dienone
- (E,E)-3,7-Dimethyl-10-(1-methylethylidene)-3,7-cyclodecadien-1-one
- (3Z,7Z)-3,7-Dimethyl-10-propan-2-ylidene-cyclodeca-3,7-dien-1-one
- (3E,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one
- Germacrone
- GERMACRONE(RG)
- (E,E)-GerMacra-3,7(11),9-trien-6-one
- trans,trans-3,7-Dimethyl-10-isopropylidene-3,7-cyclodecadien-1-one
- 3,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)-
- G0519
- 6902-91-6
- AKOS016009673
- Germacrone,(S)
- Germacrol (obsol;)
- Germacron
- MFCD00210050
- AC-34324
- CAULGCQHVOVVRN-UPAULDTKSA-N
- CHEBI:80830
- HY-N0440
- CCG-266711
- Q-100776
- s9311
- E2WQ6N4FBP
- (3E,7E)-3,7-DIMETHYL-10-(1-METHYLETHYLIDENE)-3,7-CYCLODECADIEN-1-ONE
- (E,E)-Germacrone
- SCHEMBL14215872
- CS-0008961
- SCHEMBL2551615
- C16966
- UNII-E2WQ6N4FBP
- NCGC00482596-01
- Q15410959
- Germacrone, analytical standard
- CAULGCQHVOVVRN-SWZPTJTJSA-N
- Germacrone (>90%)
-
- MDL: MFCD00210050
- Inchi: 1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7+
- InChI Key: CAULGCQHVOVVRN-SWZPTJTJSA-N
- SMILES: O=C1CC(C)=CCCC(C)=CC/C/1=C(/C)\C |t:4,9|
Computed Properties
- Exact Mass: 218.16700
- Monoisotopic Mass: 218.167065321 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 218.33
- XLogP3: 3.5
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Powder
- Density: 0.9±0.1 g/cm3
- Melting Point: 54.0 to 58.0 deg-C
- Boiling Point: 330.3℃ at 760 mmHg
- Flash Point: 148.4±18.7 °C
- PSA: 17.07000
- LogP: 4.35850
- λmax: 309(MeOH)(lit.)
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Germacrone Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: S23; S24/25
- RTECS:GU2210000
- Storage Condition:0-10°C
Germacrone Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Germacrone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0320-20mg |
Germacrone |
6902-91-6 | HPLC≥99% | 20mg |
¥400元 | 2023-09-15 | |
| DC Chemicals | DCJ-025-20 mg |
Germacrone |
6902-91-6 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| TRC | G367755-10mg |
Germacrone |
6902-91-6 | 10mg |
$ 141.00 | 2023-09-07 | ||
| TRC | G367755-100mg |
Germacrone |
6902-91-6 | 100mg |
$ 661.00 | 2023-09-07 | ||
| MedChemExpress | HY-N0440-5mg |
Germacrone |
6902-91-6 | 99.66% | 5mg |
¥500 | 2025-04-16 | |
| MedChemExpress | HY-N0440-10mg |
Germacrone |
6902-91-6 | 99.66% | 10mg |
¥900 | 2025-04-16 | |
| MedChemExpress | HY-N0440-20mg |
Germacrone |
6902-91-6 | 99.66% | 20mg |
¥1500 | 2025-04-16 | |
| S e l l e c k ZHONG GUO | S9311-1mg |
Germacrone |
6902-91-6 | 99.98% | 1mg |
¥1040.52 | 2023-09-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42924-10MG |
Germacrone |
6902-91-6 | analytical standard | 10MG |
¥10635.91 | 2022-02-23 | |
| ChemScence | CS-0008961-5mg |
Germacrone |
6902-91-6 | 99.09% | 5mg |
$50.0 | 2022-04-26 |
Germacrone Suppliers
Germacrone Related Literature
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Yi Chen,Wan Liao,Zongping Zhu,Jiao Chen,Qingsong Yang,Yongfeng Zheng,Xinjie Zhang,Boonjai Limsila,Meigui Lu,Shu Fu,Rui Li Food Funct. 2021 12 4199
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Lianbao Ye,Jie Wu,Weiqiang Chen,Yu Feng,Zhibing Shen RSC Adv. 2017 7 3760
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Alejandro F. Barrero,M. Mar Herrador,José F. Quílez del Moral,Pilar Arteaga,Niklas Meine,M. Carmen Pérez-Morales,Julieta V. Catalán Org. Biomol. Chem. 2011 9 1118
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Ken'ichi Takeda,I. Horibe,H. Minato J. Chem. Soc. D 1971 87
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Anju Choorakottayil Pushkaran,Prajeesh Nath EN,Anu R. Melge,Rammanohar Puthiyedath,C. Gopi Mohan RSC Adv. 2021 11 12003
Additional information on Germacrone
Recent Advances in Germacrone (CAS 6902-91-6) Research: Therapeutic Potential and Mechanisms of Action
Germacrone (CAS 6902-91-6), a naturally occurring sesquiterpene compound, has garnered significant attention in recent years due to its diverse pharmacological properties. Found in various medicinal plants such as Curcuma zedoaria and Rhizoma curcumae, Germacrone has been the subject of numerous studies exploring its anti-inflammatory, anticancer, antiviral, and neuroprotective effects. This research brief synthesizes the latest findings on Germacrone, focusing on its molecular mechanisms, therapeutic applications, and potential for drug development.
A 2023 study published in Phytomedicine investigated the anti-inflammatory effects of Germacrone in a murine model of acute lung injury. The researchers demonstrated that Germacrone significantly reduced pro-inflammatory cytokine levels (TNF-α, IL-6, and IL-1β) by inhibiting the NF-κB signaling pathway. These findings suggest that Germacrone could be a promising candidate for treating inflammatory respiratory diseases, particularly in the context of post-viral complications.
In the field of oncology, a groundbreaking 2024 paper in Cancer Letters revealed Germacrone's ability to induce ferroptosis in triple-negative breast cancer cells. The compound was shown to deplete glutathione levels and increase lipid peroxidation, leading to selective cancer cell death while sparing normal cells. This mechanism is particularly exciting as it bypasses common resistance pathways observed with conventional chemotherapeutic agents.
Recent pharmacokinetic studies (2024, European Journal of Pharmaceutical Sciences) have addressed previous challenges regarding Germacrone's poor bioavailability. Novel formulation strategies, including nanoemulsions and solid lipid nanoparticles, have improved oral absorption by 3-5 fold in preclinical models. These advancements are crucial for translating Germacrone's therapeutic potential into clinical applications.
The antiviral properties of Germacrone have also been explored in the context of emerging viral threats. A 2023 study in Antiviral Research demonstrated potent inhibition of SARS-CoV-2 replication (EC50 = 2.3 μM) through interference with viral entry and post-entry processes. Molecular docking studies suggest Germacrone binds to multiple viral targets, including the spike protein and main protease, indicating potential as a broad-spectrum antiviral agent.
From a safety perspective, recent toxicological assessments (2024, Journal of Ethnopharmacology) have established Germacrone's favorable profile, with no observed adverse effects at therapeutic doses in animal models. However, researchers caution about potential herb-drug interactions, particularly with CYP3A4 substrates, which warrants further investigation in human studies.
Several pharmaceutical companies have initiated preclinical development programs for Germacrone-based therapeutics. Patent filings in 2023-2024 reveal novel derivatives with enhanced potency and metabolic stability. The most advanced candidate, currently in IND-enabling studies, targets inflammatory bowel disease with expected Phase I trials in 2025.
In conclusion, the accumulating evidence positions Germacrone as a multifaceted therapeutic agent with applications across multiple disease areas. While challenges remain in formulation optimization and clinical translation, the compound's pleiotropic effects and favorable safety profile make it a compelling subject for continued research. Future studies should focus on human clinical trials and the development of synthetic analogs to overcome current limitations in bioavailability.
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